Tazobactam acid
Overview
Description
The compound Tazobactam acid is a complex organic molecule with significant applications in the pharmaceutical industry. It is known for its role as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactam acid involves multiple steps. One common method includes the reaction of penicillanic acid sulfone with triazole derivatives under controlled conditions. The reaction typically requires a nucleophilic reagent to attack the higher substituted carbon atom, forming a stable carbocation intermediate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and consistency. The process is optimized for yield and efficiency, adhering to stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the development of analytical methods, including HPLC and GC. It is also employed in the synthesis of novel β-lactamase inhibitors .
Biology
In biological research, the compound is studied for its interactions with bacterial enzymes, particularly β-lactamases. It helps in understanding the mechanisms of antibiotic resistance and developing new strategies to combat bacterial infections .
Medicine
Medically, the compound is used in combination with β-lactam antibiotics to treat infections caused by β-lactamase-producing bacteria. It enhances the efficacy of antibiotics like penicillins and cephalosporins .
Industry
In the pharmaceutical industry, the compound is used in the formulation of combination drugs to extend the spectrum of activity of β-lactam antibiotics. It is also used in quality control and method development for pharmaceutical products .
Mechanism of Action
The compound exerts its effects by inhibiting β-lactamase enzymes, which are responsible for the hydrolysis of β-lactam antibiotics. By binding to the active site of the enzyme, it prevents the breakdown of the antibiotic, thereby restoring its antibacterial activity. The molecular targets include serine residues in the active site of β-lactamases, and the pathways involved are those related to bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Avibactam: A non-β-lactam β-lactamase inhibitor with a broader spectrum of activity.
Uniqueness
Compared to these compounds, Tazobactam acid has a unique triazole moiety, which enhances its binding affinity and specificity for β-lactamase enzymes. This structural feature contributes to its effectiveness in overcoming bacterial resistance mechanisms .
Properties
IUPAC Name |
(2S,3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-CFGJQEBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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